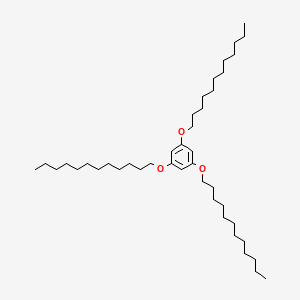
1,3,5-Tris(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(dodecyloxy)benzene is an organic compound characterized by a benzene ring substituted with three dodecyloxy groups at the 1, 3, and 5 positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. The presence of long alkyl chains attached to the benzene ring imparts unique physical and chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(dodecyloxy)benzene can be synthesized through a multi-step process involving the alkylation of hydroxybenzene derivatives. One common method involves the reaction of 1,3,5-trihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution of the hydroxyl groups with dodecyloxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the alkylation reaction, making the process more cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,5-Tris(dodecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and liquid crystals
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(dodecyloxy)benzene is primarily related to its amphiphilic properties. The long alkyl chains interact with hydrophobic environments, while the benzene ring can engage in π-π interactions. This dual nature allows the compound to self-assemble into various structures, such as micelles and vesicles, which are useful in applications like drug delivery and membrane studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Similar structure but different substitution pattern.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of alkoxy groups.
Benzene-1,3,5-tricarboxylic acid: Contains carboxylic acid groups instead of alkoxy groups
Uniqueness
1,3,5-Tris(dodecyloxy)benzene is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring self-assembly and interaction with both hydrophobic and hydrophilic environments .
Propriétés
Numéro CAS |
119891-47-3 |
|---|---|
Formule moléculaire |
C42H78O3 |
Poids moléculaire |
631.1 g/mol |
Nom IUPAC |
1,3,5-tridodecoxybenzene |
InChI |
InChI=1S/C42H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-43-40-37-41(44-35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)45-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
Clé InChI |
DGQYCVPNLOBSPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


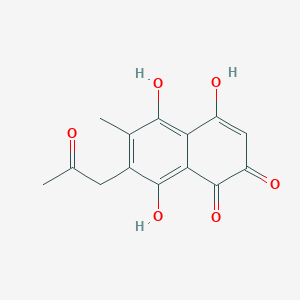
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

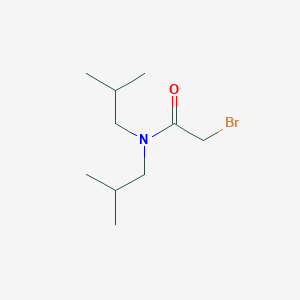
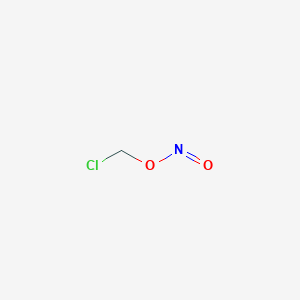

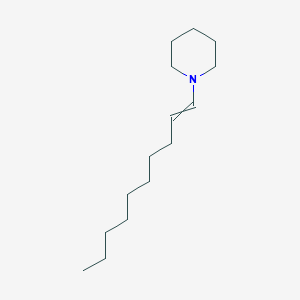


![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
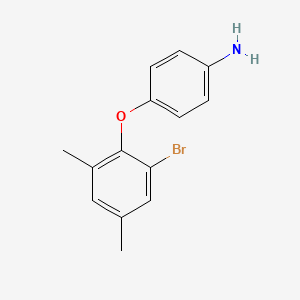
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
